molecular formula C12H22O11 B15201513 6-O-(b-D-Mannopyranosyl)-D-mannose

6-O-(b-D-Mannopyranosyl)-D-mannose

Cat. No.: B15201513
M. Wt: 342.30 g/mol
InChI Key: AYRXSINWFIIFAE-LUMRJFEFSA-N
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Description

6-O-(β-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked through a β-glycosidic bond. Mannose is a simple sugar, or monosaccharide, that is a C-2 epimer of glucose. This compound is significant in various biological processes and has applications in scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(β-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of mannose derivatives. One common method is the use of mannose triflate as a glycosyl donor, which reacts with a mannose acceptor under controlled conditions. The reaction often requires the presence of a catalyst, such as a Lewis acid, and is carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of 6-O-(β-D-Mannopyranosyl)-D-mannose can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a mannose moiety from a donor molecule, such as GDP-mannose, to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-O-(β-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-O-(β-D-Mannopyranosyl)-D-mannose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-(β-D-Mannopyranosyl)-D-mannose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and protein glycosylation. The compound’s effects are mediated through its ability to bind to carbohydrate-recognition domains on proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-(β-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and the position of the mannose units. This structural uniqueness imparts distinct biological properties and reactivity compared to other mannose-containing disaccharides. Its ability to participate in specific glycosylation reactions and its role in biological recognition processes make it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12-/m1/s1

InChI Key

AYRXSINWFIIFAE-LUMRJFEFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Origin of Product

United States

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